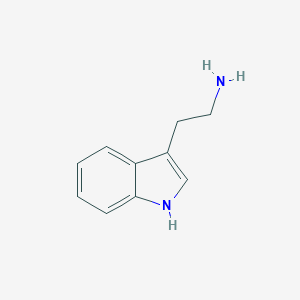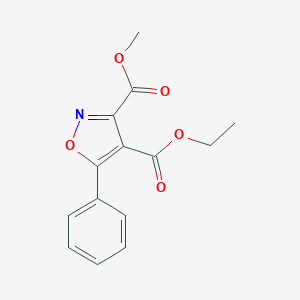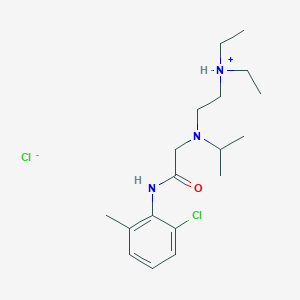
Chlorhydrate de lazabemide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis and evaluation of lazabemide and its derivatives involve designing compounds that inhibit MAO-A or MAO-B with varying intensities. These compounds use lazabemide as the lead compound, undergoing modifications to enhance their inhibitory activity on monoamine oxidase. The derivatives, such as compounds 3a, 3d, and 3f, have shown significant inhibition of MAO-A, while compounds 3i and 3m are more active against MAO-B. These findings indicate the potential of lazabemide derivatives in providing new inhibitors for MAO activity, contributing to the understanding of lazabemide's chemical synthesis and its implications for therapeutic use (Shiyang Zhou et al., 2018).
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying MAO-B inhibition and related biochemical pathways.
Biology: The compound is used in research to understand the role of MAO-B in neurological processes.
Medicine: Lazabemide hydrochloride has been investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders
Mécanisme D'action
Lazabemide hydrochloride exerts its effects by selectively and reversibly inhibiting monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, thereby increasing its availability in the brain. The compound binds to the active site of MAO-B, blocking its enzymatic activity. This mechanism is particularly beneficial in conditions like Parkinson’s disease, where dopamine levels are critically low .
Similar Compounds:
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .
Safety and Hazards
Lazabemide hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation .
Relevant Papers
A paper titled “Lazabemide, a selective, reversible monoamine … - Semantic Scholar” discusses the assessment of Lazabemide as a reversible selective MAOB inhibitor that promotes smoking cessation .
Analyse Biochimique
Biochemical Properties
Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .
Cellular Effects
The inhibition of MAO-B by Lazabemide hydrochloride affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Lazabemide hydrochloride exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .
Metabolic Pathways
Lazabemide hydrochloride is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of Lazabemide hydrochloride is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Pharmaceutical compositions of lazabemide hydrochloride in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lazabemide hydrochloride undergoes various chemical reactions, including:
Oxidation: Lazabemide hydrochloride can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving lazabemide hydrochloride are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103878-83-7 | |
| Record name | Lazabemide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While Lazabemide Hydrochloride is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if Lazabemide Hydrochloride's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


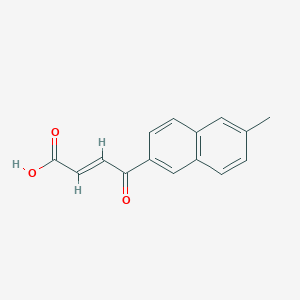

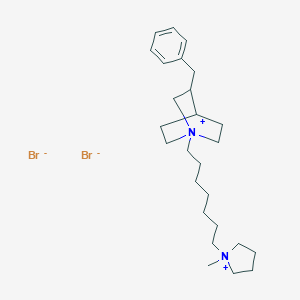



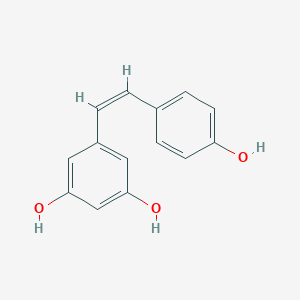
![[3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B22524.png)
